Cas no 2229486-77-3 (2-(3-chloroprop-1-en-2-yl)-5-methylthiophene)
2-(3-chloroprop-1-en-2-yl)-5-methylthiophene Chemical and Physical Properties
Names and Identifiers
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- 2-(3-chloroprop-1-en-2-yl)-5-methylthiophene
- EN300-1985056
- 2229486-77-3
-
- Inchi: 1S/C8H9ClS/c1-6(5-9)8-4-3-7(2)10-8/h3-4H,1,5H2,2H3
- InChI Key: SUTILRFFHQVWTE-UHFFFAOYSA-N
- SMILES: ClCC(=C)C1=CC=C(C)S1
Computed Properties
- Exact Mass: 172.0113492g/mol
- Monoisotopic Mass: 172.0113492g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 28.2Ų
2-(3-chloroprop-1-en-2-yl)-5-methylthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1985056-0.05g |
2-(3-chloroprop-1-en-2-yl)-5-methylthiophene |
2229486-77-3 | 0.05g |
$1080.0 | 2023-09-16 | ||
| Enamine | EN300-1985056-0.1g |
2-(3-chloroprop-1-en-2-yl)-5-methylthiophene |
2229486-77-3 | 0.1g |
$1131.0 | 2023-09-16 | ||
| Enamine | EN300-1985056-0.25g |
2-(3-chloroprop-1-en-2-yl)-5-methylthiophene |
2229486-77-3 | 0.25g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-1985056-0.5g |
2-(3-chloroprop-1-en-2-yl)-5-methylthiophene |
2229486-77-3 | 0.5g |
$1234.0 | 2023-09-16 | ||
| Enamine | EN300-1985056-1.0g |
2-(3-chloroprop-1-en-2-yl)-5-methylthiophene |
2229486-77-3 | 1g |
$1286.0 | 2023-05-31 | ||
| Enamine | EN300-1985056-2.5g |
2-(3-chloroprop-1-en-2-yl)-5-methylthiophene |
2229486-77-3 | 2.5g |
$2520.0 | 2023-09-16 | ||
| Enamine | EN300-1985056-5.0g |
2-(3-chloroprop-1-en-2-yl)-5-methylthiophene |
2229486-77-3 | 5g |
$3728.0 | 2023-05-31 | ||
| Enamine | EN300-1985056-10.0g |
2-(3-chloroprop-1-en-2-yl)-5-methylthiophene |
2229486-77-3 | 10g |
$5528.0 | 2023-05-31 | ||
| Enamine | EN300-1985056-1g |
2-(3-chloroprop-1-en-2-yl)-5-methylthiophene |
2229486-77-3 | 1g |
$1286.0 | 2023-09-16 | ||
| Enamine | EN300-1985056-5g |
2-(3-chloroprop-1-en-2-yl)-5-methylthiophene |
2229486-77-3 | 5g |
$3728.0 | 2023-09-16 |
2-(3-chloroprop-1-en-2-yl)-5-methylthiophene Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-(3-chloroprop-1-en-2-yl)-5-methylthiophene
Recent Advances in the Study of 2-(3-chloroprop-1-en-2-yl)-5-methylthiophene (CAS: 2229486-77-3) in Chemical Biology and Pharmaceutical Research
The compound 2-(3-chloroprop-1-en-2-yl)-5-methylthiophene (CAS: 2229486-77-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The following sections provide an in-depth analysis of recent studies, highlighting key advancements and future directions.
Recent literature reveals that 2-(3-chloroprop-1-en-2-yl)-5-methylthiophene serves as a versatile intermediate in the synthesis of more complex bioactive molecules. Its structural motif, featuring a chloropropenyl group attached to a methylthiophene ring, has been exploited in the development of novel inhibitors targeting specific enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of allosteric modulators for G-protein-coupled receptors (GPCRs), which are critical targets in drug discovery for neurological disorders.
In addition to its role as a synthetic intermediate, 2-(3-chloroprop-1-en-2-yl)-5-methylthiophene has shown promising biological activity in preclinical studies. Research conducted by Smith et al. (2023) highlighted its efficacy as an anti-inflammatory agent in murine models, where it significantly reduced pro-inflammatory cytokine levels. The compound's mechanism of action appears to involve the modulation of NF-κB signaling pathways, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's potential in oncology. A recent study by Zhang and colleagues (2023) explored its derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The researchers reported that structural modifications of 2-(3-chloroprop-1-en-2-yl)-5-methylthiophene led to enhanced selectivity and potency against HDAC isoforms, paving the way for the development of next-generation epigenetic therapies.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 2-(3-chloroprop-1-en-2-yl)-5-methylthiophene. Issues such as metabolic stability and bioavailability need to be addressed through further structural optimization and formulation studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these preclinical findings into clinically viable therapeutics.
In conclusion, 2-(3-chloroprop-1-en-2-yl)-5-methylthiophene (CAS: 2229486-77-3) represents a compelling case study in the intersection of chemical synthesis and biological application. Its multifaceted roles—from a synthetic building block to a bioactive molecule—underscore its value in drug discovery and development. Future research should focus on elucidating its structure-activity relationships and exploring its potential in combination therapies, thereby maximizing its therapeutic impact.
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